4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a boronic ester compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a perylene moiety, which is a polycyclic aromatic hydrocarbon, and a dioxaborolane ring, which is a boron-containing heterocycle. The combination of these two components imparts distinctive chemical and physical properties to the compound, making it valuable in organic synthesis and material science.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of perylene derivatives with boronic acid or boronic ester reagents under specific conditions. One common synthetic route includes the following steps:
Formation of Perylene Derivative: The perylene moiety is first functionalized to introduce reactive groups such as halides or hydroxyl groups.
Boronic Ester Formation: The functionalized perylene derivative is then reacted with a boronic acid or boronic ester in the presence of a catalyst, such as palladium, under Suzuki-Miyaura coupling conditions. This reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound with high purity.
Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into perylene-based hydrocarbons, which have applications in material science.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid, which can further react with other reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling partners like aryl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: The perylene moiety imparts unique photophysical properties, making the compound useful in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices.
Biological Research: The compound can be used as a fluorescent probe for imaging and detecting biological molecules, due to its strong fluorescence properties.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester and perylene moieties. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The perylene moiety can interact with aromatic systems through π-π stacking interactions, which is important in material science and biological applications.
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane include other boronic esters and perylene derivatives. Some examples are:
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Similar structure but with a naphthalene moiety instead of perylene.
4,4,5,5-Tetramethyl-2-(anthracen-9-yl)-1,3,2-dioxaborolane: Contains an anthracene moiety, offering different photophysical properties.
Perylene-3-boronic acid: Lacks the dioxaborolane ring but retains the perylene moiety, used in similar applications.
The uniqueness of this compound lies in its combination of the perylene and dioxaborolane structures, which imparts distinct chemical reactivity and photophysical properties, making it valuable in diverse research fields.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWQQVQQVALBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950761-81-6 | |
Record name | 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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